
1-(Cyclobutylmethyl)azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutylmethyl)azocane is a cyclic amine compound characterized by its unique structure, which includes a cyclobutylmethyl group attached to an azocane ring. This compound falls under the category of saturated cyclic amines, which are known for their stability and diverse applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)azocane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylmethyl halides with azocane derivatives in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride (NaH) to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclobutylmethyl)azocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of substituted azocane compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Halogenated derivatives, bases like NaH or KOH.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted azocane derivatives.
Applications De Recherche Scientifique
1-(Cyclobutylmethyl)azocane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is utilized in the development of bioactive molecules and as a probe in biochemical assays.
Industry: this compound is used in the production of polymers, copolymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Cyclobutylmethyl)azocane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Cyclopropane: A smaller cyclic hydrocarbon with different reactivity and applications.
Cyclobutane: Another cyclic hydrocarbon with a four-membered ring, used in different chemical contexts.
Cyclopentane: A five-membered ring compound with distinct properties and uses.
Cyclohexane: A six-membered ring compound, widely used in organic synthesis and industrial applications.
Uniqueness: 1-(Cyclobutylmethyl)azocane is unique due to its specific ring structure and the presence of the cyclobutylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other cyclic compounds may not be suitable.
Propriétés
Numéro CAS |
648890-29-3 |
|---|---|
Formule moléculaire |
C12H23N |
Poids moléculaire |
181.32 g/mol |
Nom IUPAC |
1-(cyclobutylmethyl)azocane |
InChI |
InChI=1S/C12H23N/c1-2-4-9-13(10-5-3-1)11-12-7-6-8-12/h12H,1-11H2 |
Clé InChI |
XQXXMUNNZUFGAB-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CCC1)CC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane](/img/structure/B12588731.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12588733.png)
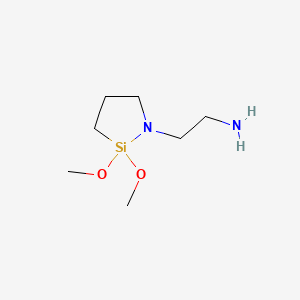
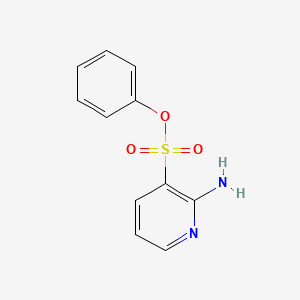

![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)
![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)
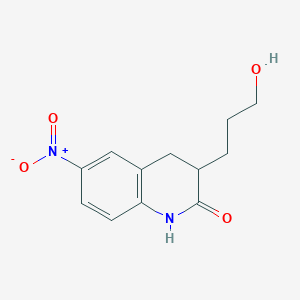
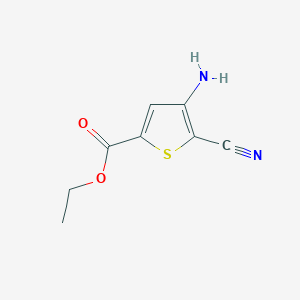
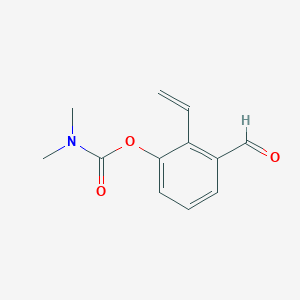
![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
